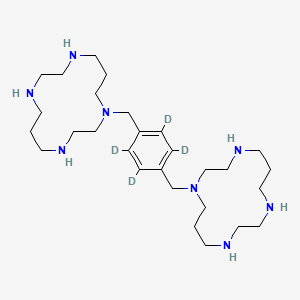

Plerixafor-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQPUIGJQJDJOS-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858326 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-87-3 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of Plerixafor-d4.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Plerixafor-d4

Introduction

This compound is the deuterated form of Plerixafor, a bicyclam macrocyclic compound that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] While Plerixafor (also known as AMD3100) is utilized clinically as an immunostimulant to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral bloodstream for collection and transplantation, this compound serves a critical role in research and development.[3][4] Its primary application is as a stable, isotopically labeled internal standard for the precise quantification of Plerixafor in biological matrices and pharmaceutical formulations, typically by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The incorporation of deuterium atoms provides a distinct mass signature, allowing for accurate differentiation from the unlabeled parent compound without significantly altering its chemical behavior.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its application for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in analytical methodologies.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| Chemical Name | 1,4-bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene-d4 | [5][6] |

| Synonyms | 1,1'-[1,4-Phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane-d4 | [7] |

| CAS Number | 1246819-87-3 | [5][7][8] |

| Molecular Formula | C₂₈H₅₀D₄N₈ | [5][6][8] |

| Molecular Weight | 506.81 g/mol | [6][7][8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Off-White Solid | [7][8] |

| Melting Point | 100-102°C or 127°C | [1][8] |

| Solubility | Methanol: Slightly soluble Ethanol: ≥25.14 mg/mL Water: ≥2.9 mg/mL (with gentle warming) DMSO: Insoluble | [5][8][9] |

| Storage Temperature | 4°C | [8] |

| Stability | Stable. The parent compound, Plerixafor, is chemically stable in solution for at least 2 weeks at room temperature and under refrigeration.[10] A study on Mozobil® (Plerixafor injection) found it to be stable for at least three months in vials and syringes.[11] |

Mechanism of Action: CXCR4 Antagonism

Plerixafor functions by disrupting the interaction between the CXCR4 receptor and its cognate ligand, stromal cell-derived factor-1α (SDF-1α).[12] This signaling axis is fundamental to the retention and homing of hematopoietic stem cells within the bone marrow microenvironment.[3][13]

-

HSC Anchoring: SDF-1α, secreted by bone marrow stromal cells, binds to the CXCR4 receptor expressed on the surface of HSCs.[13]

-

Retention Signal: This binding acts as a crucial signal that helps anchor the HSCs to the marrow matrix, maintaining them in a quiescent state.[4][13]

-

Competitive Inhibition: Plerixafor, as a reversible and selective antagonist, binds to CXCR4, physically blocking SDF-1α from docking with the receptor.[3][12]

-

Mobilization: The disruption of this anchoring interaction leads to the rapid mobilization and release of HSCs from the bone marrow into the peripheral circulation.[13]

This mechanism allows for the collection of a significantly higher number of HSCs from the blood for subsequent autologous transplantation, particularly when used in synergy with granulocyte-colony stimulating factor (G-CSF).[13][14]

Experimental Protocols

This compound is indispensable as an internal standard for bioanalytical assays. Below are detailed methodologies for its application.

Protocol 1: Quantification of Plerixafor by LC-MS/MS

This protocol is adapted from a stability study of Plerixafor where this compound was used as the internal standard.[15] It is designed for the quantitative analysis of Plerixafor in a pharmaceutical product but can be adapted for biological samples.

1. Reagents and Standards:

-

Plerixafor reference standard

-

This compound (internal standard)

-

Methanol (Optima purity grade)

-

Ultra-pure water (18.2-MΩ·cm resistivity)

-

Trifluoroacetic acid (TFA, ≥99% purity)

2. Preparation of Stock and Working Solutions:

-

Plerixafor Stock (400 μmol/L): Prepare by dissolving a precisely weighed amount of Plerixafor reference standard in methanol.

-

This compound Stock (400 μmol/L): Prepare by dissolving a precisely weighed amount of this compound in methanol.

-

This compound Working Internal Standard (40 μmol/L): Dilute the this compound stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10, 20, 40, 80, and 160 μmol/L) by serially diluting the Plerixafor stock solution in methanol.[15]

3. Sample Preparation:

-

Dilute the sample containing Plerixafor (e.g., Mozobil® injection) 1000-fold in methanol.

-

Mix 50 μL of the diluted sample with 50 μL of the working internal standard (this compound).

-

Vortex-mix the resulting solution before analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

MS System: API 5000 triple quadrupole or equivalent.

-

Column: Reverse-phase Kinetex C18 (100 × 3.0 mm, 2.6-μm) or equivalent.

-

Mobile Phase: Methanol (0.3% TFA) and water (0.3% TFA) in a 90:10 (v/v) ratio.

-

Flow Rate: 0.7 mL/min (isocratic).

-

Run Time: 1 minute.

-

Injection Volume: 1 μL.

-

Column Temperature: 20°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Spray Voltage: 4500 V.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

-

Plerixafor Quantifier: 503.5 > 105.1 m/z

-

Plerixafor Qualifier: 503.5 > 84.1 m/z

-

This compound: 507.5 > 109.1 m/z

-

5. Data Analysis:

-

Quantify Plerixafor concentration by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against the calibration curve.

Protocol 2: Estimation of Plerixafor by RP-HPLC

While this compound is primarily for MS-based methods, understanding the analysis of the parent compound is crucial. This protocol describes a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Plerixafor quantification in bulk drug and dosage forms.[16][17]

1. Reagents and Mobile Phase:

-

Plerixafor reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Mobile Phase: Methanol and Water in a 50:50 (v/v) ratio. Filter and degas before use.

2. Chromatographic Conditions:

-

HPLC System: Shimadzu CBM-20A or equivalent with UV detector.

-

Column: Xterra RP18 (4.6 x 250 mm, 5μm).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 μL.

-

Expected Retention Time: ~5.48 minutes.

3. Preparation of Solutions:

-

Diluent: Use the mobile phase (Methanol:Water 50:50).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Plerixafor working standard into a 10 mL volumetric flask, dissolve in ~7 mL of diluent with sonication, and make up the volume.

-

Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

-

Sample Preparation (from injection): Transfer a quantity of the injection formulation equivalent to 10 mg of Plerixafor into a 10 mL volumetric flask. Dissolve and dilute as with the standard stock solution. Prepare the working sample solution using the same final dilution step.

4. Validation Parameters:

-

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16][18] The reported linear range for this method is 10-50 µg/mL.[16][17]

Conclusion

This compound is a high-purity, isotopically labeled compound that is essential for the accurate and precise quantification of Plerixafor. Its chemical and physical properties are well-defined, making it an ideal internal standard for developing and validating robust bioanalytical methods, particularly LC-MS/MS assays. A thorough understanding of its properties, the mechanism of action of its parent compound, and the detailed experimental protocols for its use enables researchers and drug development professionals to confidently employ this compound in pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations.d4 in pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations.

References

- 1. This compound | 1246819-87-3 | WZB81987 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Plerixafor - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Plerixafor D4 | CAS No- 1246819-87-3 | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. apexbt.com [apexbt.com]

- 10. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physicochemical Stability of Mozobil® (Plerixafor) Solution for Injection in Glass Vials and Plastic Syringes over a Three-Month Storage Period | Semantic Scholar [semanticscholar.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. ijpbs.com [ijpbs.com]

- 18. Analytical method for plerixafor and impurities in bulk. [wisdomlib.org]

Synthesis and Isotopic Labeling of Plerixafor-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Plerixafor and its isotopically labeled analog, Plerixafor-d4. Plerixafor, a hematopoietic stem cell mobilizer, is a crucial therapeutic agent in the fields of oncology and hematology. The deuterated form, this compound, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices. This document outlines the synthetic pathways, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and professionals in drug development.

Overview of Plerixafor Synthesis

The synthesis of Plerixafor (1,1'-[1,4-phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane) is a well-established process in medicinal chemistry. The core of the synthesis involves the alkylation of two cyclam macrocycles with a linking agent, typically a 1,4-disubstituted xylene derivative. Several strategies have been developed to achieve this, primarily differing in the use of protecting groups for the amine functionalities of the cyclam ring to control the alkylation reaction and prevent side products.

A common synthetic approach involves the protection of three of the four nitrogen atoms of the cyclam macrocycle, followed by reaction with 1,4-bis(bromomethyl)benzene and subsequent deprotection to yield Plerixafor.

Synthesis of this compound

The isotopic labeling of Plerixafor with four deuterium atoms (this compound) is achieved by employing a deuterated starting material in the established synthetic route. Specifically, 1,4-bis(bromomethyl)benzene-d4 is utilized as the linking agent. The deuterium atoms are located on the methylene bridge of the xylyl group. This approach ensures the stable incorporation of the isotopic label in a region of the molecule that is not expected to undergo metabolic exchange.

The most logical and efficient synthetic pathway for this compound mirrors that of the unlabeled compound, with the substitution of the key deuterated intermediate.

General Synthetic Pathway

The synthesis can be conceptually broken down into three main stages: protection of the cyclam macrocycle, coupling with the deuterated linker, and deprotection to yield the final product.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Protection of Cyclam (Tosylation)

This protocol describes the tri-tosylation of cyclam, a common method to control the subsequent alkylation.

Materials:

-

1,4,8,11-Tetraazacyclotetradecane (Cyclam)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

An appropriate base (e.g., triethylamine or sodium carbonate)

-

Solvents for purification (e.g., methanol, ethyl acetate)

Procedure:

-

Suspend cyclam in dichloromethane in a reaction vessel.

-

Under the action of an acid-binding agent, add p-toluenesulfonyl chloride to the suspension at a controlled temperature (e.g., 10-30°C).

-

Allow the reaction to proceed for several hours (e.g., 3-8 hours).

-

After the reaction is complete, filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the crude 1,4,8-tri-tosyl-1,4,8,11-tetraazacyclotetradecane by crystallization from a suitable solvent mixture (e.g., methanol/ethyl acetate/dichloromethane) to achieve a purity of >95%.

Coupling Reaction

This step involves the reaction of the tri-protected cyclam with the deuterated linker.

Materials:

-

1,4,8-Tri-tosyl-1,4,8,11-tetraazacyclotetradecane

-

1,4-Bis(bromomethyl)benzene-d4

-

Anhydrous acetonitrile

-

An acid-binding agent (e.g., potassium carbonate)

Procedure:

-

Dissolve the tri-tosylated cyclam in anhydrous acetonitrile.

-

Add the acid-binding agent to the solution.

-

Add a solution of 1,4-bis(bromomethyl)benzene-d4 in anhydrous acetonitrile.

-

Heat the reaction mixture under reflux for an extended period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate to obtain the crude protected this compound.

-

Purify the product by column chromatography or recrystallization.

Deprotection

The final step is the removal of the protecting groups to yield this compound.

Materials:

-

Protected this compound

-

Mixed acid (e.g., hydrobromic acid in acetic acid)

Procedure:

-

Dissolve the protected this compound in the mixed acid.

-

Heat the mixture to facilitate the cleavage of the tosyl groups.

-

Monitor the reaction for completeness.

-

After completion, cool the reaction mixture and precipitate the crude this compound salt.

-

Collect the crude product by filtration and wash with a suitable solvent.

-

Refine the crude product by recrystallization to obtain the target compound with high purity.

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly available. The following tables provide representative data for the synthesis of unlabeled Plerixafor, which can be used as a benchmark for the deuterated synthesis.

| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| Protection | Cyclam, p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 80-90 | >95 (after crystallization) |

| Coupling | Tri-tosyl-cyclam, 1,4-Bis(bromomethyl)benzene | Potassium Carbonate | Acetonitrile | 60-70 | >90 (after chromatography) |

| Deprotection | Hexa-tosyl-Plerixafor | HBr/Acetic Acid | - | 70-80 | >99.5 (after recrystallization) |

Table 1: Representative Reaction Parameters and Outcomes for Plerixafor Synthesis.

| Analytical Method | Purpose | Typical Results |

| HPLC | Purity assessment | >99.5% for final product |

| LC-MS | Confirmation of mass | [M+H]+ corresponding to the expected molecular weight |

| ¹H NMR | Structural elucidation | Characteristic peaks for cyclam and xylyl protons |

| ¹³C NMR | Structural confirmation | Characteristic peaks for all carbon atoms |

Table 2: Analytical Methods for Characterization of Plerixafor. For this compound, mass spectrometry would be critical to confirm the mass increase of 4 Da and to assess the isotopic enrichment. The ¹H NMR would show a decreased integration for the benzylic protons.

Logical Workflow for this compound Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized this compound product.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a straightforward adaptation of the established synthetic routes for unlabeled Plerixafor. The key to the isotopic labeling is the use of commercially available 1,4-bis(bromomethyl)benzene-d4. While specific quantitative data for the deuterated synthesis is not widely published, the protocols and expected outcomes can be reasonably inferred from the extensive literature on Plerixafor synthesis. The availability of this compound is critical for the advancement of clinical and pharmacological research involving this important therapeutic agent, enabling robust and accurate bioanalytical measurements. Researchers undertaking this synthesis should focus on careful purification and thorough analytical characterization to ensure the quality and isotopic integrity of the final product.

A Technical Guide to the Role of Plerixafor in CXCR4 Signaling Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Plerixafor and its critical role as a research tool in elucidating the complexities of the C-X-C chemokine receptor type 4 (CXCR4) signaling pathway.

Introduction to Plerixafor and the CXCR4/CXCL12 Axis

Plerixafor, also known as AMD3100, is a bicyclam molecule that functions as a selective and reversible antagonist of the CXCR4 receptor.[1][2][3] The primary endogenous ligand for CXCR4 is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1). The CXCL12/CXCR4 signaling axis is a crucial pathway involved in a multitude of physiological and pathological processes. Under normal conditions, this axis is fundamental for the homing and retention of hematopoietic stem cells (HSCs) within the bone marrow microenvironment.[4] Dysregulation of this pathway has been implicated in various diseases, including cancer metastasis, HIV entry into host cells, and inflammatory disorders.[5][6]

Plerixafor's mechanism of action involves binding to the CXCR4 receptor, thereby blocking its interaction with CXCL12.[4] This disruption of the signaling cascade leads to the mobilization of HSCs from the bone marrow into the peripheral bloodstream.[4][7] This property has led to its clinical use in combination with granulocyte-colony stimulating factor (G-CSF) to enhance the collection of HSCs for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[4][7] Beyond its clinical applications, Plerixafor has become an invaluable tool for researchers studying the CXCR4 signaling pathway.

Plerixafor's Mechanism of Action on CXCR4 Signaling

CXCR4 is a G-protein-coupled receptor (GPCR).[8] Upon binding of its ligand, CXCL12, CXCR4 activates several downstream intracellular signaling pathways. These include the activation of Janus kinase/signal transducer and activator of transcription (JAK/STAT), phospholipase C (PLC), and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) cascades.[8] These pathways collectively regulate cell proliferation, survival, migration, and gene transcription.[9][10]

Plerixafor acts as a CXCR4 antagonist by binding to three acidic residues within the ligand-binding pocket of the receptor: Asp171, Asp262, and Glu288.[7] This binding physically obstructs the interaction between CXCL12 and CXCR4, thereby inhibiting the downstream signaling events.[5] Research has shown that Plerixafor can inhibit CXCL12-mediated G-protein activation, calcium flux, and receptor internalization.[5]

Interestingly, some studies suggest Plerixafor may act as a biased antagonist. While it fully antagonizes G-protein-mediated signaling, it may also stimulate β-arrestin recruitment, leading to receptor internalization.[11][12] This dual action could contribute to its potent ability to mobilize HSCs by not only blocking CXCL12 binding but also by reducing the number of CXCR4 receptors on the cell surface.[11]

Figure 1: Plerixafor's antagonistic effect on the CXCR4 signaling pathway.

Quantitative Data on Plerixafor's Activity

The inhibitory effect of Plerixafor on CXCR4 has been quantified in numerous studies. These values are essential for researchers designing experiments to probe the CXCR4 pathway.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 44 nM | - | [13][14] |

| EC50 (Anti-HIV-1) | 1-10 nM | - | [13] |

| pIC50 (CXCL12-induced G protein signaling) | 6.7 ± 0.09 | HEK293 cells | [11] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. pIC50: negative logarithm of the IC50.

Plerixafor in CXCR4-Related Research Areas

Plerixafor's ability to specifically block the CXCR4/CXCL12 axis has made it an indispensable tool in several research fields:

-

Hematology and Stem Cell Biology: Plerixafor is widely used to study the mechanisms of HSC trafficking, homing, and mobilization.[15] It helps researchers understand the role of the bone marrow niche in maintaining stem cell quiescence.[16]

-

Oncology: The CXCR4/CXCL12 axis is implicated in the metastasis of various cancers, including breast cancer, glioblastoma, and lung cancer.[16][17] Plerixafor is used in preclinical models to investigate the role of CXCR4 in tumor cell migration, invasion, and resistance to therapy.[17] Studies have shown that Plerixafor can reduce metastasis in animal models and sensitize cancer cells to chemotherapy.[16][18]

-

Immunology and Inflammation: CXCR4 is expressed on various immune cells and plays a role in their trafficking to sites of inflammation. Plerixafor is utilized to study the involvement of this pathway in inflammatory and autoimmune diseases.

-

HIV Research: Historically, Plerixafor was first investigated as an anti-HIV agent. CXCR4 is a co-receptor for T-lymphotropic (X4) strains of HIV-1 to enter host cells. Plerixafor blocks this entry and has been instrumental in understanding the role of CXCR4 in HIV pathogenesis.[5][19]

Figure 2: Key research applications of Plerixafor.

Key Experimental Protocols Utilizing Plerixafor

To effectively use Plerixafor as a research tool, it is crucial to employ well-defined experimental protocols. Below are methodologies for key assays used to study the CXCR4 signaling pathway.

1. Chemotaxis (Cell Migration) Assay

This assay measures the ability of cells to migrate towards a chemoattractant, in this case, CXCL12. Plerixafor is used to block this migration.

-

Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains CXCL12. The number of cells that migrate through the membrane towards the CXCL12 is quantified.

-

Methodology:

-

Culture cells of interest (e.g., cancer cells, lymphocytes) to sub-confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat a subset of cells with varying concentrations of Plerixafor for 30-60 minutes.

-

Add serum-free media containing CXCL12 (typically 100 ng/mL) to the lower chamber of the transwell plate.

-

Add the cell suspension (with and without Plerixafor) to the upper chamber of the transwell inserts.

-

Incubate for a period determined by the cell type (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the cells under a microscope.

-

-

Expected Outcome: Plerixafor treatment will show a dose-dependent inhibition of cell migration towards CXCL12.

2. Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon CXCL12 stimulation, the binding to CXCR4 triggers the release of calcium from intracellular stores, leading to an increase in fluorescence.

-

Methodology:

-

Harvest and wash the cells.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

-

Add CXCL12 to the cell suspension to induce a calcium flux and record the change in fluorescence over time.

-

For inhibition studies, pre-incubate the cells with Plerixafor for 15-30 minutes before adding CXCL12.

-

-

Expected Outcome: Plerixafor will block the CXCL12-induced increase in fluorescence, indicating an inhibition of calcium mobilization.

3. Western Blotting for Downstream Signaling Proteins (p-ERK, p-AKT)

This technique is used to detect the phosphorylation (activation) of key proteins in the CXCR4 signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins like ERK and Akt.

-

Methodology:

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free media.

-

Pre-treat with Plerixafor for 1 hour.

-

Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against p-ERK, p-AKT, total ERK, and total AKT.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Expected Outcome: CXCL12 stimulation will increase the levels of p-ERK and p-AKT, while pre-treatment with Plerixafor will inhibit this increase.

Figure 3: General experimental workflow for studying Plerixafor's effects.

Conclusion

Plerixafor is a powerful and specific pharmacological tool for the investigation of the CXCR4 signaling pathway. Its well-characterized mechanism of action and the availability of robust quantitative data make it an invaluable reagent for researchers in diverse fields. The experimental protocols outlined in this guide provide a solid foundation for utilizing Plerixafor to explore the intricate roles of the CXCR4/CXCL12 axis in health and disease. As research continues to uncover the complexities of this pathway, Plerixafor will undoubtedly remain a cornerstone of these investigations, driving new discoveries and the development of novel therapeutic strategies.

References

- 1. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. The CXCR4 antagonist plerixafor enhances the effect of rituximab in diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Plerixafor? [synapse.patsnap.com]

- 5. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Plerixafor - Wikipedia [en.wikipedia.org]

- 17. Frontiers | CXCR4-Targeted Therapy in Lung Cancer: Plerixafor as a Promising Antimetastatic Agent [frontiersin.org]

- 18. CXCR4 Expression and Treatment with SDF-1α or Plerixafor Modulate Proliferation and Chemosensitivity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. itmedicalteam.pl [itmedicalteam.pl]

An In-Depth Technical Guide to the Pharmacokinetics of Plerixafor Utilizing Plerixafor-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Plerixafor, a hematopoietic stem cell mobilizer. It delves into the bioanalytical methodologies employing its deuterated analog, Plerixafor-d4, for precise quantification in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and clinical application of Plerixafor.

Introduction to Plerixafor and its Mechanism of Action

Plerixafor is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It effectively blocks the binding of its cognate ligand, stromal cell-derived factor-1α (SDF-1α), a key interaction for anchoring hematopoietic stem cells (HSCs) within the bone marrow niche.[2][3] By disrupting this interaction, Plerixafor induces the rapid mobilization of HSCs from the bone marrow into the peripheral bloodstream, facilitating their collection for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][4]

The signaling pathway initiated by the binding of SDF-1α to CXCR4 is crucial for HSC retention. Plerixafor's antagonistic action on this pathway forms the basis of its therapeutic effect.

Pharmacokinetic Profile of Plerixafor

Plerixafor exhibits a predictable pharmacokinetic profile characterized by rapid absorption after subcutaneous administration and elimination primarily through the kidneys. The use of a deuterated internal standard, this compound, is crucial for accurate quantification in bioanalytical methods due to its similar physicochemical properties to the parent drug, which helps to account for variability during sample processing and analysis.[5][6]

Data Presentation: Pharmacokinetic Parameters of Plerixafor

The following tables summarize key pharmacokinetic parameters of Plerixafor observed in various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Plerixafor (0.24 mg/kg) in Adult Patients

| Parameter | Non-Hodgkin's Lymphoma Patients (Subcutaneous) | Multiple Myeloma Patients (Subcutaneous) | Healthy Subjects with Renal Impairment (Subcutaneous) |

| Cmax (ng/mL) | 887 | 887 | Not significantly affected by renal impairment[7] |

| Tmax (hours) | 0.5 - 1.0[8] | 0.5 - 1.0[8] | ~0.5 - 1.0 |

| AUC₀₋₂₄ (ng·hr/mL) | 4337 | 4337 | Increased by 7% (mild), 32% (moderate), and 39% (severe)[7] |

| t₁/₂ (hours) | 4.4[9] | 5.6[9] | ~3 - 5[9] |

| Volume of Distribution (Vd; L/kg) | 0.3[1][9] | 0.3[1][9] | 0.3[1] |

| Clearance (CL; L/hr) | ~4.38 (Total Plasma)[9] | ~4.38 (Total Plasma)[9] | Reduced with increasing renal impairment[7] |

| Protein Binding | Up to 58%[1][9] | Up to 58%[1][9] | Up to 58%[1] |

Table 2: Pharmacokinetics of Intravenously Administered Plerixafor in Children [10]

| Dose Level | Cmax (ng/mL) (median, range) | AUC₀₋₂₄ (hr*ng/mL) (median, range) | Clearance (L/hr/kg) | Elimination Half-life (hours) |

| Level 1 (0.24 mg/kg x 1) | 801 (693-860) | 1480 (1477-3009) | 0.15 | 2.19 |

| Level 2 (0.24 mg/kg x 2) | - | - | 0.10 | 2.42 |

| Level 3 (0.24 mg/kg x 3) | - | - | 0.07 | 2.77 |

Experimental Protocols

A robust and validated bioanalytical method is paramount for accurately characterizing the pharmacokinetics of Plerixafor. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification.

Bioanalytical Method for Plerixafor Quantification in Human Plasma using LC-MS/MS

This protocol describes a typical method for the quantification of Plerixafor in human plasma using this compound as an internal standard.

3.1.1. Reagents and Materials

-

Plerixafor analytical standard

-

This compound (internal standard)[11]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid

-

Water (deionized, 18 MΩ)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

3.1.2. Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).[11]

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile (acidified with trifluoroacetic acid) to precipitate proteins.[3]

-

Vortex mix for 30 seconds.

-

Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

-

LC System: Agilent 1200 series or equivalent[11]

-

Column: Kinetex C18, 100 x 3.0 mm, 2.6 µm[11]

-

Mobile Phase A: Water with 0.3% trifluoroacetic acid[11]

-

Mobile Phase B: Methanol with 0.3% trifluoroacetic acid[11]

-

Gradient: A suitable gradient to separate Plerixafor from endogenous plasma components.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.1.4. Mass Spectrometry Conditions

-

MS System: API 5000 triple quadrupole or equivalent[11]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM) Transitions: [11]

-

Plerixafor: 503.5 > 105.1 m/z (quantifier), 503.5 > 84.1 m/z (qualifier)

-

This compound: 507.5 > 109.1 m/z

-

3.1.5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[12]

In-Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a clinical pharmacokinetic study of subcutaneously administered Plerixafor.

3.2.1. Study Population

-

Patients with non-Hodgkin's lymphoma or multiple myeloma eligible for autologous stem cell transplantation.[13]

-

Informed consent obtained from all participants.

3.2.2. Dosing and Administration

-

Patients receive Granulocyte-Colony Stimulating Factor (G-CSF) at a dose of 10 µg/kg once daily for four consecutive days.[13][14]

-

On the evening of day 4, a single subcutaneous dose of Plerixafor (0.24 mg/kg) is administered.[13]

3.2.3. Blood Sampling

-

Blood samples (e.g., 5 mL) are collected in tubes containing K2EDTA as an anticoagulant at the following time points:[3][15]

-

Pre-dose (0 hours)

-

0.25, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-Plerixafor administration.

-

-

Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

3.2.4. Pharmacokinetic Analysis

-

Plasma concentrations of Plerixafor are determined using the validated LC-MS/MS method described above.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, Vd, CL) are calculated using non-compartmental analysis.

Conclusion

The pharmacokinetic properties of Plerixafor are well-characterized, demonstrating a favorable profile for its clinical use as a hematopoietic stem cell mobilizer. The use of this compound as an internal standard in validated LC-MS/MS bioanalytical methods is essential for obtaining accurate and reliable pharmacokinetic data. This technical guide provides a foundational understanding of the methodologies and key parameters involved in investigating the pharmacokinetics of Plerixafor, serving as a practical resource for researchers in the field.

References

- 1. Mozobil (plerixafor) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. Current Clinical Indications for Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. A pharmacokinetic study of plerixafor in subjects with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Phase I study of the safety and pharmacokinetics of plerixafor in children undergoing a second allogeneic hematopoietic stem cell transplantation for relapsed or refractory leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 2 trial of Intravenously Administered Plerixafor for Stem Cell Mobilization in Patients with Multiple Myeloma Following Lenalidomide Based Initial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study design [bio-protocol.org]

Plerixafor-d4: A Technical Guide to Investigating Drug-Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Plerixafor-d4 in the study of drug-receptor interactions, with a specific focus on its role as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound, a deuterium-labeled analog of Plerixafor (also known as AMD3100), serves as a valuable tool in pharmacokinetic and bioanalytical research, offering a stable isotope label for precise quantification in mass spectrometric analyses.[1] Its mechanism of action mirrors that of its non-labeled counterpart, involving the competitive inhibition of the CXCR4 receptor and the subsequent disruption of the signaling cascade initiated by its natural ligand, stromal cell-derived factor-1α (SDF-1α, or CXCL12).[1][2]

Mechanism of Action and Signaling Pathways

This compound, like Plerixafor, is a bicyclam molecule that acts as a reversible and selective antagonist of the CXCR4 receptor.[2][3] It functions by blocking the binding of SDF-1α to CXCR4, thereby inhibiting the downstream signaling pathways that are crucial for cell trafficking, homing, and survival.[2][4] The interaction between Plerixafor and CXCR4 is understood to involve key acidic residues within the receptor's binding pocket, specifically Asp171, Asp262, and Glu288.[2][5]

The binding of SDF-1α to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. Plerixafor's antagonism of this interaction effectively blocks these pathways, which include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and migration.[6]

-

Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) Pathway: This pathway plays a role in cell proliferation, differentiation, and immune responses.

The disruption of these signaling pathways by this compound is the basis for its therapeutic effects and its utility as a research tool.

Quantitative Data on Plerixafor-Receptor Interactions

The following table summarizes key quantitative data for Plerixafor (AMD3100) in its interaction with the CXCR4 receptor. As this compound's biological activity is comparable to its non-labeled form, these values are representative for in vitro studies.

| Parameter | Value | Assay Type | Cell Line | Comments | Reference |

| IC50 | 44 nM | 125I-SDF-1α Competitive Binding | CCRF-CEM | Measures the concentration of Plerixafor required to inhibit 50% of radiolabeled SDF-1α binding. | [4][7][8] |

| IC50 | 5.7 nM | Chemotaxis Assay | Various | Measures the concentration of Plerixafor required to inhibit 50% of cell migration towards a CXCL12 gradient. | [4][7][8] |

Experimental Protocols

Detailed methodologies for key experiments to study the interaction of this compound with the CXCR4 receptor are provided below.

CXCR4 Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of this compound for the CXCR4 receptor by measuring its ability to compete with the binding of a radiolabeled ligand, such as 125I-SDF-1α.

Materials:

-

CXCR4-expressing cells (e.g., CCRF-CEM)

-

125I-SDF-1α (radioligand)

-

This compound (competitor)

-

Non-labeled SDF-1α (for non-specific binding determination)

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl2)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash the cells with binding buffer and resuspend to a final concentration of 1-2 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: Cell suspension and 125I-SDF-1α.

-

Non-specific Binding: Cell suspension, 125I-SDF-1α, and a high concentration of non-labeled SDF-1α.

-

Competitive Binding: Cell suspension, 125I-SDF-1α, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) that is induced by SDF-1α binding to CXCR4.

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

SDF-1α (agonist)

-

This compound (antagonist)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Cell Loading: Incubate CXCR4-expressing cells with a calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye and resuspend in assay buffer.

-

This compound Incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

SDF-1α Stimulation: Add SDF-1α to the cell suspension to stimulate calcium mobilization and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Calculate the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the SDF-1α-induced calcium response against the this compound concentration to determine the IC50.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a gradient of SDF-1α.

Materials:

-

CXCR4-expressing cells

-

Transwell inserts (with a porous membrane)

-

SDF-1α (chemoattractant)

-

This compound (inhibitor)

-

Cell culture medium

-

Staining solution (e.g., crystal violet) and microscope for cell counting

Procedure:

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add cell culture medium containing SDF-1α to the lower chamber.

-

Cell Preparation: Resuspend CXCR4-expressing cells in serum-free medium. Incubate the cells with various concentrations of this compound for 30 minutes.

-

Cell Seeding: Add the this compound-treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-24 hours to allow for cell migration.

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50.[9]

References

- 1. This compound | 1246819-87-3 | WZB81987 | Biosynth [biosynth.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gw2580.com [gw2580.com]

- 5. researchgate.net [researchgate.net]

- 6. CXCR4 Expression and Treatment with SDF-1α or Plerixafor Modulate Proliferation and Chemosensitivity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gw2580.com [gw2580.com]

- 8. 5-formyl-utp.com [5-formyl-utp.com]

- 9. A phase 1/2 study of chemosensitization with the CXCR4 antagonist plerixafor in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Plerixafor-d4 in Solution: A Technical Guide

This guide provides an in-depth analysis of the stability of Plerixafor-d4 in solution, a critical aspect for researchers, scientists, and drug development professionals. While specific long-term stability studies on this compound are not extensively published, its structural similarity to Plerixafor allows for a reliable extrapolation of stability data. This compound, a deuterated analog, is commonly used as an internal standard in analytical methods for the quantification of Plerixafor, implying its stability under analytical conditions. This document synthesizes available data on Plerixafor stability, which is directly applicable to understanding the behavior of this compound in solution.

Data on Physicochemical Stability

The chemical stability of Plerixafor has been evaluated in its commercial formulation, Mozobil®, providing valuable insights into its behavior under various storage conditions. The data consistently demonstrates the high stability of Plerixafor in solution.

Table 1: Stability of Plerixafor Solution After Vial Opening [1][2]

| Storage Condition | Duration | Mean Concentration (µmol/L) | Standard Deviation |

| Room Temperature | Day 2 | 40.4 | 1.1 |

| Day 3 | 40.4 | 1.9 | |

| Day 11 | 38.6 | 1.4 | |

| Day 17 | 44.2 | 1.6 | |

| Day 24 | 41.5 | 1.5 | |

| Day 31 | 40.8 | 1.8 | |

| Refrigerated (4°C) | Day 2 | 39.9 | 0.7 |

| Day 3 | 40.0 | 2.1 | |

| Day 11 | 39.0 | 1.5 | |

| Day 17 | 42.8 | 1.7 | |

| Day 24 | 41.2 | 1.3 | |

| Day 31 | 40.5 | 1.6 |

Table 2: Stability of Plerixafor Solution Under Stress Conditions [1]

| Stress Condition | Duration | Mean Concentration (µmol/L) | Standard Deviation |

| Freezing (-20°C) | Overnight | 40.7 | 1.6 |

| Heating (60°C) | 18 hours | 40.6 | 0.9 |

Studies have shown that residual Plerixafor, after the initial opening of a vial, remains chemically stable for at least two weeks at both room temperature and under refrigeration[1][2]. Another study confirmed the physicochemical stability of Plerixafor solution in both glass vials and plastic syringes for up to three months when stored protected from light at either room temperature or under refrigeration[3]. Throughout these studies, no degradation products were detected, and the concentration of Plerixafor remained above 95% of the initial concentration[3][4].

Experimental Protocols

The stability of Plerixafor has been primarily assessed using validated, stability-indicating high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Method 1: LC-MS/MS for Plerixafor Stability Testing[1]

-

Sample Preparation: A 50 µL aliquot of the Plerixafor solution, diluted 1000-fold in methanol, was mixed with 50 µL of an internal standard solution (this compound). The mixture was then vortexed before analysis.

-

Chromatographic Conditions:

-

System: Agilent Technologies 1200 series coupled to an API5000 triple quadrupole mass spectrometer.

-

Column: Reverse-phase Kinetex C18 (100 x 3.0 mm, 2.6-µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol (containing 0.3% trifluoroacetic acid) and water (containing 0.3% trifluoroacetic acid) in a 90:10 (v/v) ratio.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 20°C.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitored Transitions:

-

Plerixafor: 503.5 > 105.1 m/z (quantifier) and 503.5 > 84.1 m/z (qualifier).

-

This compound (Internal Standard): 507.5 > 109.1 m/z.

-

-

Method 2: Stability-Indicating RP-HPLC Method[5][6]

-

Sample Preparation: An accurately weighed portion of the Plerixafor sample was dissolved in the diluent (mobile phase) to achieve a known concentration.

-

Chromatographic Conditions:

-

System: Shimadzu Model CBM-20A or equivalent.

-

Column: Xterra RP18 (4.6 x 250mm, 5µm) or a C18 column.

-

Mobile Phase: A mixture of Methanol and Water (50:50% v/v) or 10mM tetra-butyl ammonium hydrogen sulphate and acetonitrile (58:42, v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 215 nm.

-

-

Forced Degradation Studies: Plerixafor was subjected to stress conditions including acid, alkaline, oxidative, thermal, and photolytic degradation to demonstrate the specificity of the method[5][6]. The drug showed significant degradation under oxidative conditions and was more resistant to thermal, acidic, and oxidative stress compared to alkaline conditions[4][5][6].

Visualizations

Experimental Workflow for Stability Study

Caption: Workflow of a typical stability study for this compound in solution.

Signaling Pathway of Plerixafor

Plerixafor is a reversible antagonist of the CXCR4 chemokine receptor[7]. This receptor, along with its ligand SDF-1α (Stromal Cell-Derived Factor-1α), plays a crucial role in the homing and retention of hematopoietic stem cells (HSCs) in the bone marrow[8]. By blocking the interaction between CXCR4 and SDF-1α, Plerixafor mobilizes HSCs from the bone marrow into the peripheral blood, where they can be collected for transplantation[8][9][10].

Caption: Mechanism of action of Plerixafor as a CXCR4 antagonist.

References

- 1. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Stability of Plerixafor after Opening of Single-Use Vial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Stability of Mozobil® (Plerixafor) Solution for Injection in Glass Vials and Plastic Syringes over a Three-Month Storage Period | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Plerixafor-d4.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Plerixafor-d4, its use as an internal standard in analytical methods, and the underlying mechanism of action of its non-deuterated counterpart, Plerixafor.

Commercial Availability and Suppliers

This compound, the deuterated form of the CXCR4 antagonist Plerixafor, is available from several commercial suppliers for research and analytical purposes. It is primarily intended for use as an internal standard for the quantification of Plerixafor in biological matrices by mass spectrometry.[1] The table below summarizes key information from various suppliers.

| Supplier | Catalog Number | Purity | Pack Size(s) | CAS Number | Molecular Formula |

| Cayman Chemical | 26490 | ≥99% deuterated forms (d1-d4) | 1 mg | 1246819-87-3 | C₂₈H₅₀D₄N₈ |

| Simson Pharma | P1130022 | Not specified; Certificate of Analysis provided | Custom Synthesis | 1246819-87-3 | C₂₈H₅₀D₄N₈ |

| Toronto Research Chemicals | P580502 | Not specified | 1 mg, 10 mg | 1246819-87-3 | C₂₈H₅₀D₄N₈ |

| MedChemExpress | HY-10046S | Not specified | Inquire | 1246819-87-3 | C₂₈H₅₀D₄N₈ |

Experimental Protocol: Quantification of Plerixafor using this compound as an Internal Standard by LC-MS/MS

The following protocol is a generalized methodology for the quantification of Plerixafor in a biological matrix (e.g., plasma, serum) using this compound as an internal standard. This method is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Reagents and Materials

-

Plerixafor (non-deuterated standard)

-

This compound (internal standard)

-

Methanol (Optima purity grade or equivalent)

-

Ultra-pure water (18.2 MΩ·cm resistivity)

-

Trifluoroacetic acid (≥99% purity)

-

Biological matrix (e.g., plasma, serum) from a control source for calibration standards and quality controls.

Preparation of Stock and Working Solutions

-

Plerixafor Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Plerixafor in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a 1 mg/mL concentration.

-

Plerixafor Working Calibration Standards: Prepare a series of working calibration standards by serially diluting the Plerixafor stock solution with methanol to achieve a range of concentrations (e.g., 10, 20, 40, 80, and 160 μmol/L).

-

This compound Working Internal Standard Solution: Dilute the this compound stock solution with methanol to prepare a working internal standard solution at a fixed concentration (e.g., 40 μmol/L).

Sample Preparation

-

Spiking: To a known volume of the biological matrix (e.g., 100 µL), add a small volume of the Plerixafor working calibration standard and a fixed volume of the this compound working internal standard solution.

-

Protein Precipitation: Precipitate the proteins in the sample by adding a sufficient volume of cold methanol (e.g., 3 volumes).

-

Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% trifluoroacetic acid) and mobile phase B (e.g., methanol with 0.1% trifluoroacetic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the following transitions:

-

Instrument Settings: Optimize instrument parameters such as declustering potential, entrance potential, and cell exit potential for both Plerixafor and this compound. For example, these could be set at 80 V, 5 V, and 15 V, respectively.[2]

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Plerixafor to this compound against the nominal concentration of the calibration standards.

-

Quantification: Determine the concentration of Plerixafor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Plerixafor Quantification

Caption: Workflow for quantifying Plerixafor using this compound as an internal standard.

Signaling Pathway of Plerixafor (AMD3100)

Plerixafor is a selective antagonist of the CXCR4 chemokine receptor.[3] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[3] This interaction is crucial for the retention of hematopoietic stem cells (HSCs) in the bone marrow. By inhibiting this binding, Plerixafor leads to the mobilization of HSCs from the bone marrow into the peripheral blood, where they can be collected for transplantation.[4][5]

Caption: Plerixafor blocks the SDF-1α/CXCR4 interaction, leading to HSC mobilization.

References

Methodological & Application

Application Note: High-Throughput Analysis of Plerixafor in Human Plasma using Plerixafor-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Plerixafor in human plasma. Plerixafor-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure accuracy and precision. The described method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical research involving Plerixafor.

Introduction

Plerixafor is a hematopoietic stem cell mobilizer used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][2] Plerixafor functions as a C-X-C chemokine receptor type 4 (CXCR4) antagonist, disrupting the interaction between stromal cell-derived factor-1α (SDF-1α) and CXCR4.[3] This disruption leads to the mobilization of hematopoietic stem cells from the bone marrow into the bloodstream.[4]

Accurate and reliable quantification of Plerixafor in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and specificity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby enhancing the reliability of the results.[6]

This application note provides a detailed protocol for the extraction and analysis of Plerixafor from human plasma, along with performance data to demonstrate the method's suitability for high-throughput quantitative analysis.

Experimental

Materials and Reagents

-

Plerixafor reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1200 series or equivalent)

-

Triple quadrupole mass spectrometer (e.g., API 5000 or equivalent)

-

Analytical column: C18, 4.6 x 250 mm, 5 µm particle size[7]

Standard and Quality Control Sample Preparation

Stock Solutions: Prepare individual stock solutions of Plerixafor and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of Plerixafor by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration.

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the Plerixafor working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol: Protein Precipitation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[8]

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or Gradient (to be optimized) |

Note: A typical starting condition could be an isocratic elution with a mixture of Mobile Phase A and B, or a shallow gradient to ensure separation from matrix components. The retention time for Plerixafor is expected to be around 5.5 minutes under similar isocratic conditions.[7]

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Plerixafor | 503.5 > 105.1 (Quantifier), 503.5 > 84.1 (Qualifier) |

| This compound (Internal Standard) | 507.5 > 109.1 |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized |

| Source Temperature | 500°C |

Results and Discussion

The LC-MS/MS method described provides excellent sensitivity and selectivity for the quantification of Plerixafor in human plasma. The use of this compound as an internal standard effectively compensates for any variations in sample preparation and instrument response, leading to high precision and accuracy.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Plerixafor | 1.0 - 500 | Linear, 1/x² weighting | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3.0 | < 15 | ± 15 | < 15 | ± 15 |

| Medium | 150 | < 15 | ± 15 | < 15 | ± 15 |

| High | 400 | < 15 | ± 15 | < 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |

| Plerixafor | Low | > 85 | < 15 |

| High | > 85 | < 15 | |

| This compound | - | > 85 | < 15 |

Visualizations

Plerixafor Mechanism of Action: CXCR4 Signaling Pathway

Caption: Plerixafor antagonizes the CXCR4 receptor, disrupting HSC retention.

Experimental Workflow for Plerixafor Analysis

Caption: Workflow for Plerixafor quantification in plasma.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Plerixafor in human plasma. The use of this compound as an internal standard ensures data integrity. The simple protein precipitation sample preparation protocol makes it amenable to the analysis of a large number of samples in a clinical or research setting. This application note provides a solid foundation for researchers to implement this method for their pharmacokinetic and other bioanalytical studies involving Plerixafor.

References

- 1. biocompare.com [biocompare.com]

- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 8. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantification of Plerixafor in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Plerixafor in human plasma. Plerixafor is a hematopoietic stem cell mobilizer used in cancer therapy.[1] The protocol employs Plerixafor-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. The method is validated and suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction: Plerixafor's Mechanism of Action

Plerixafor is a C-X-C chemokine receptor type 4 (CXCR4) antagonist.[2] Under normal physiological conditions, the chemokine stromal cell-derived factor-1 alpha (SDF-1α, also known as CXCL12) binds to the CXCR4 receptor on hematopoietic stem cells (HSCs).[3] This interaction is crucial for retaining HSCs within the bone marrow microenvironment.[3][4]

Plerixafor works by selectively and reversibly blocking the CXCR4 receptor, which inhibits the binding of CXCL12.[2][5] This disruption of the CXCR4/CXCL12 signaling axis leads to the mobilization and release of HSCs from the bone marrow into the peripheral bloodstream, where they can be collected for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2][3]

Caption: Plerixafor antagonizes the CXCR4 receptor, blocking CXCL12-mediated HSC retention.

Experimental Protocols

Materials and Reagents

-

Plerixafor reference standard (≥99% purity)

-

This compound internal standard (IS) (≥99% purity)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water

-

Human Plasma (K2-EDTA)

-

96-well protein precipitation plates[6]

-

96-well collection plates

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Plerixafor and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Plerixafor stock solution with methanol to create working standards for the calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

The protein precipitation workflow is designed for efficiency and is suitable for automation in a 96-well format.[6]

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Steps:

-

Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into the wells of a 96-well protein precipitation plate.

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well. The 3:1 acetonitrile-to-plasma ratio effectively precipitates proteins.[6]

-

Seal the plate and vortex for 2-3 minutes to ensure thorough mixing and protein precipitation.

-

Place the precipitation plate on top of a 96-well collection plate.

-

Filter the samples by applying a vacuum or by centrifuging the assembly at 500 x g for 3 minutes.[6]

-

The resulting supernatant in the collection plate is ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

|---|---|

| Column | C18 Reverse Phase (e.g., 4.6 x 50 mm, 5 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min[8][9] |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Declustering Potential | 80 V[10] |

| Entrance Potential | 5 V[10] |

| Cell Exit Potential | 15 V[10] |

Table 3: MRM Transitions for Plerixafor and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |

|---|---|---|---|

| Plerixafor | 503.5 | 105.1 | Quantifier[10] |

| Plerixafor | 503.5 | 84.1 | Qualifier[10] |

| this compound (IS) | 507.5 | 109.1 | Internal Standard[10] |

Data and Method Performance

Calibration Curve and Quality Controls

The method was validated by constructing a calibration curve and analyzing QC samples at multiple concentration levels.

Table 4: Calibration Curve and QC Sample Concentrations

| Sample Type | Level | Concentration (ng/mL) |

|---|---|---|

| Calibration Std | L1 | 2 |

| Calibration Std | L2 | 5 |

| Calibration Std | L3 | 20 |

| Calibration Std | L4 | 50 |

| Calibration Std | L5 | 100 |

| Calibration Std | L6 | 200 |

| Calibration Std | L7 | 400 |

| Quality Control | LLOQ | 2 |

| Quality Control | Low (LQC) | 6 |

| Quality Control | Medium (MQC) | 75 |

| Quality Control | High (HQC)| 300 |

Method Validation Summary

The assay demonstrated excellent performance characteristics in line with regulatory guidelines.

Table 5: Summary of Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 2 - 400 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.998[7] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%CV) | 3.8% - 7.2%[7] |

| Inter-day Precision (%CV) | 3.6% - 7.4%[7] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85%[7] |

Conclusion